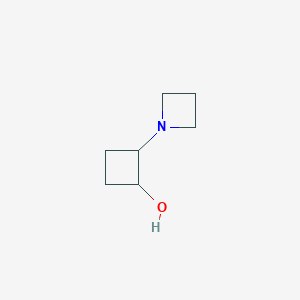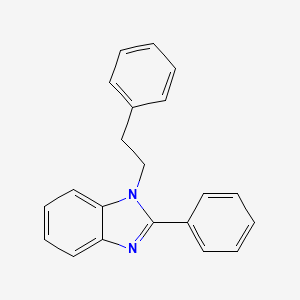
2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indole-based compounds and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide X involves its interaction with specific molecular targets in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects
This compound X has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide X in lab experiments is its high potency and selectivity for specific molecular targets. This allows researchers to study the effects of this compound X on these targets in a highly controlled and specific manner. However, one limitation of using this compound X in lab experiments is its relatively high cost, which may limit its use in larger-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide X. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound X. In addition, further studies are needed to investigate the potential therapeutic applications of this compound X in various diseases and disorders. Finally, research is needed to better understand the mechanism of action of this compound X and its interaction with specific molecular targets in the body.
Conclusion
In conclusion, this compound X is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. While there are some limitations to using this compound X in lab experiments, its high potency and selectivity make it an attractive compound for further research. Future studies on this compound X will help to elucidate its potential therapeutic applications and further our understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide X involves a series of steps that have been optimized for high yield and purity. The starting materials for the synthesis include 4-fluorobenzyl chloride, 2-methoxyphenylacetic acid, and indole-3-carboxaldehyde. These materials are reacted in the presence of a base and a solvent to form this compound X. The final product is purified using column chromatography to obtain a pure and crystalline form of this compound X.
Wissenschaftliche Forschungsanwendungen
2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide X has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-22-9-5-3-7-20(22)26-24(28)15-27-14-23(19-6-2-4-8-21(19)27)32(29,30)16-17-10-12-18(25)13-11-17/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVBORVKNMPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)
![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)

![N-[2-[[[4-methylphenyl]sulfonyl]amino)ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B3017687.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B3017688.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)
![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3017697.png)
